Methyl 4-trifluoromethylcinnamate

Physicochemical Characterization Solid‑State Handling Storage Stability

Methyl 4‑trifluoromethylcinnamate is a para‑CF₃‑substituted cinnamate ester that stands apart from non‑fluorinated analogs. Its elevated LogP (~2.9–3.1) improves membrane permeability, while the ¹⁹F NMR handle enables unique spectroscopic detection, including insulin hexamer conformational studies. SAR evidence shows para‑CF₃ imparts the highest antifungal activity among positional isomers. The stable solid (mp 77–79 °C) ensures reliable automated dispensing. Procure this fluorinated building block for agrochemical lead optimization, ¹⁹F NMR reporting, or Michael addition chemistry.

Molecular Formula C11H9F3O2
Molecular Weight 230.186
CAS No. 20754-22-7; 79947-88-9
Cat. No. B2629144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-trifluoromethylcinnamate
CAS20754-22-7; 79947-88-9
Molecular FormulaC11H9F3O2
Molecular Weight230.186
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4+
InChIKeyYUEFITCWDISQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4‑Trifluoromethylcinnamate (CAS 20754‑22‑7) — Key Properties and Scientific Identity


Methyl 4‑trifluoromethylcinnamate (CAS 20754‑22‑7; also registered under 79947‑88‑9) is a para‑trifluoromethyl‑substituted cinnamic acid methyl ester belonging to the class of α,β‑unsaturated carbonyl compounds. It is a pale‑yellow to off‑white solid with a melting point of 77–79 °C and a predicted boiling point of approximately 256.8 °C at 760 mmHg . The compound is widely employed as a fluorinated building block in organic synthesis, where it participates in Michael additions, cycloadditions, and photochemical reactions typical of cinnamate esters . Its distinctive trifluoromethyl group imparts enhanced lipophilicity (LogP ≈ 2.89–3.13) relative to unsubstituted methyl cinnamate and enables unique applications in ¹⁹F NMR spectroscopy .

Why Methyl Cinnamate or Other In‑Class Analogs Cannot Replace Methyl 4‑Trifluoromethylcinnamate


Methyl 4‑trifluoromethylcinnamate cannot be freely interchanged with unsubstituted methyl cinnamate or even with other halogenated cinnamates because the para‑CF₃ group profoundly alters the compound’s physicochemical profile, spectroscopic detectability, and biological activity. The trifluoromethyl substituent increases melting point by more than 40 °C, raises LogP by approximately 0.5–0.7 log units, and introduces a ¹⁹F NMR handle that is absent in non‑fluorinated analogs . Furthermore, structure–activity relationship (SAR) studies demonstrate that para‑CF₃ substitution can reverse the activity rank order observed with electron‑donating substituents, meaning that a compound with a “similar” core structure may exhibit divergent biological performance [1]. Consequently, procurement or experimental substitution without explicit data risks invalidating synthetic outcomes, spectroscopic detection, or biological assay results.

Quantitative Differentiation Evidence for Methyl 4‑Trifluoromethylcinnamate (20754‑22‑7) vs. Closest Analogs


Melting Point Elevation Enables Solid‑State Handling Advantage

Methyl 4‑trifluoromethylcinnamate exhibits a melting point of 77–79 °C, whereas the unsubstituted analog methyl cinnamate melts at 34–38 °C . The 43–45 °C increase in melting point translates to a solid‑state form at standard laboratory storage temperatures (20–25 °C), reducing the risk of liquefaction, leakage, or sublimation during handling and long‑term storage.

Physicochemical Characterization Solid‑State Handling Storage Stability

Enhanced Lipophilicity (LogP) Supports Improved Membrane Permeability Predictions

The para‑trifluoromethyl group increases the calculated LogP of methyl 4‑trifluoromethylcinnamate to 2.89–3.13, compared with 2.18–2.62 for methyl cinnamate . This ΔLogP of approximately 0.5–0.7 indicates significantly higher lipophilicity, which is associated with improved passive membrane diffusion and increased metabolic stability in drug discovery contexts.

Lipophilicity ADME Drug Design Membrane Permeability

Unique ¹⁹F NMR Probe Capability for Protein Allostery Studies

Methyl 4‑trifluoromethylcinnamate (and the related 4‑trifluoromethylcinnamate anion) serves as a sensitive ¹⁹F NMR probe to distinguish between the T₃R₃ and R₆ allosteric states of the insulin hexamer [1]. The ¹⁹F chemical shift of the bound ligand provides distinct resonances for the two conformational states, a capability that is entirely absent in non‑fluorinated cinnamate analogs. This application leverages the high sensitivity and large chemical shift range of the ¹⁹F nucleus.

¹⁹F NMR Protein Allostery Insulin Hexamer Spectroscopic Probe

Para‑CF₃ Substitution Reverses SAR Trend in Antifungal Activity

In a comprehensive SAR study of cinnamic acid esters, para‑substitution with the electron‑withdrawing trifluoromethyl group yields the highest antifungal activity among positional isomers, whereas for electron‑donating substituents (e.g., OH, OMe) the ortho‑substituted isomer is most active [1]. Specifically, ethyl 4‑trifluoromethylcinnamate (A22) exhibited an average inhibition rate of 73–84% against four plant pathogenic fungi at 0.5 mM, outperforming the commercial fungicide standards kresoxim‑methyl and carbendazim. Although the methyl ester itself was not tested in this study, the SAR establishes that the 4‑CF₃ substitution pattern is a critical determinant of activity that cannot be predicted from other substituent classes.

Antifungal Activity Structure–Activity Relationship Plant Protection SAR

Density and Refractive Index Distinguish the Compound from Non‑Fluorinated Cinnamates

Methyl 4‑trifluoromethylcinnamate has a predicted density of 1.251–1.3 g/cm³ and a refractive index of 1.494, whereas methyl cinnamate exhibits a density of approximately 1.078 g/cm³ and a refractive index of 1.5771 . The higher density reflects the incorporation of the heavier trifluoromethyl group, and the distinct refractive index provides a rapid optical check for identity and purity.

Physical Properties Density Refractive Index Quality Control

Optimal Application Scenarios for Methyl 4‑Trifluoromethylcinnamate Based on Verified Differentiation


Fluorinated Building Block for Medicinal Chemistry and Fragment‑Based Drug Design

With a LogP elevated by ~0.5–0.7 units relative to methyl cinnamate , this compound is preferentially selected when a cinnamate scaffold requires enhanced lipophilicity to improve membrane permeability or metabolic stability. The para‑CF₃ group also serves as a bioisostere for halogens or methyl groups in lead optimization campaigns.

¹⁹F NMR Probe for Protein Allostery and Ligand‑Binding Studies

The compound (or its hydrolyzed anion) acts as a sensitive ¹⁹F NMR reporter that discriminates between T₃R₃ and R₆ conformational states of the insulin hexamer [1]. This application is uniquely enabled by the trifluoromethyl group and cannot be performed with non‑fluorinated cinnamates.

Antifungal Lead Generation with Divergent SAR from Electron‑Donating Analogs

SAR evidence demonstrates that para‑CF₃ substitution yields the highest antifungal activity among positional isomers, in contrast to the ortho‑preference observed for OH or OMe substituents [2]. This distinct SAR trajectory makes the compound a valuable scaffold for agrochemical discovery programs targeting plant pathogenic fungi.

Solid‑Form Convenience for High‑Throughput Experimentation and Automated Synthesis

The melting point of 77–79 °C ensures the compound remains a stable solid under standard laboratory conditions, reducing handling issues associated with low‑melting esters . This property is particularly advantageous in automated synthesis platforms where consistent solid dispensing is required.

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